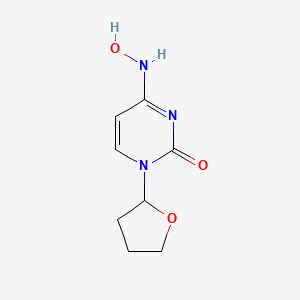
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its reactivity and potential biological activities. The compound has a molecular formula of C4H4Cl2N4O3S2 and a molecular weight of 291.14 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions: 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .
科学研究应用
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved .
相似化合物的比较
Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.
Methazolamide: Another carbonic anhydrase inhibitor with slight structural differences.
Comparison: 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its dichloro substitution, which can influence its reactivity and biological activity. Compared to acetazolamide and methazolamide, it may exhibit different potency and selectivity towards various enzymes .
属性
CAS 编号 |
189156-30-7 |
|---|---|
分子式 |
C4H4Cl2N4O3S2 |
分子量 |
291.1 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H4Cl2N4O3S2/c5-1(6)2(11)8-3-9-10-4(14-3)15(7,12)13/h1H,(H2,7,12,13)(H,8,9,11) |
InChI 键 |
OBQISNFFBVICCO-UHFFFAOYSA-N |
规范 SMILES |
C1(=NN=C(S1)S(=O)(=O)N)NC(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)

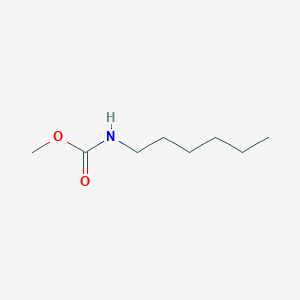
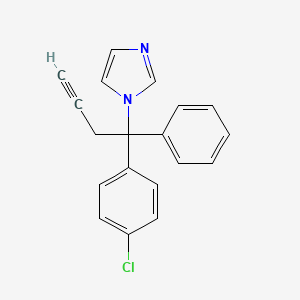
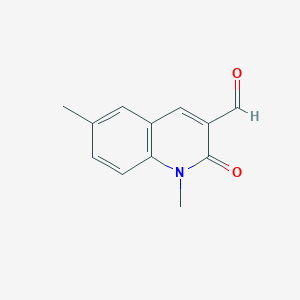
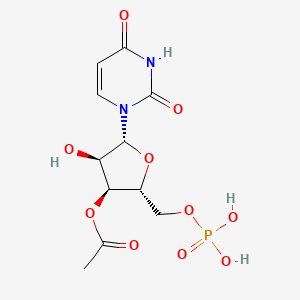

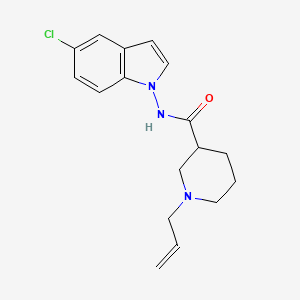
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
